3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid
Description
3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It features a chloro substituent at the 3-position and a formylthiophenyl group at the 5-position of the benzoic acid core.
Properties
IUPAC Name |
3-chloro-5-(5-formylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-10-2-7(1-8(3-10)12(15)16)9-4-11(5-14)17-6-9/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWVJLLJNGBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689485 | |
| Record name | 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-81-9 | |
| Record name | 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of benzoic acid to introduce the chloro group at the 3-position. This is followed by a formylation reaction to attach the formylthiophenyl group at the 5-position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Chloro-5-(5-carboxythiophen-3-yl)benzoic acid.
Reduction: 3-Chloro-5-(5-hydroxymethylthiophen-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-(5-Formylthiophen-2-yl)benzoic acid
- 3-Chloro-5-(5-carboxythiophen-3-yl)benzoic acid
- 3-Chloro-5-(5-hydroxymethylthiophen-3-yl)benzoic acid
Comparison: 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid is unique due to the presence of both a chloro and a formylthiophenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The chloro group enhances its electrophilic character, while the formylthiophenyl group provides additional sites for chemical modification .
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